molecular formula C10H7N3O B1437734 2-(1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 64932-56-5

2-(1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No.: B1437734
CAS No.: 64932-56-5
M. Wt: 185.18 g/mol
InChI Key: QARIOLLWMOHNIC-UHFFFAOYSA-N
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Description

“2-(1,3,4-oxadiazol-2-yl)-1H-indole” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . The oxadiazole ring is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . This compound is used in laboratory chemicals .


Synthesis Analysis

The synthesis of oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . Another synthetic approach involves a reaction between acylhydrazides and CS2 in an alcoholic alkaline solution, followed by the acidification of the reaction mixture .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . The linear formula of this compound is C8H6N2O2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 162.15 and a solid physical form . The melting point of this compound is between 109 - 110 degrees Celsius .

Scientific Research Applications

Anticancer Potential

  • Anticancer Properties and Tubulin Binding : Compounds containing 2-(1,3,4-oxadiazol-2-yl)-1H-indole have shown potential in cancer drug development. Specifically, certain hybrids of this compound, when synthesized with quinoline and indole, displayed significant cytotoxic potential in breast adenocarcinoma cell lines, suggesting their role as probable tubulin inhibitors (Kamath, Sunil, & Ajees, 2016).

Chemical Synthesis and Functionalization

  • Synthetic Approach for Functional Derivatives : A novel synthetic approach has been developed for preparing functional derivatives of 3-(1,3,4-oxadiazol-2-yl)-1H-indoles, demonstrating the versatility of this compound in creating a range of substituents (Alyab’ev, Kravchenko, & Ivashchenko, 2009).

Enzyme Inhibition

  • Urease Inhibition Properties : The compound, when used in novel indole-based hybrid oxadiazole scaffolds, exhibited potent inhibitory potential against urease enzyme, suggesting its potential therapeutic value (Nazir et al., 2018).

Antibacterial Activities

  • Antibacterial Properties : New derivatives containing this compound have shown excellent activity against bacteria like Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents (Shi, Zhao, Huang, & Fu, 2015).

Anti-inflammatory and Antiproliferative Agents

  • Anti-inflammatory and Antiproliferative Activities : Synthesized oxadiazoles containing this compound have been evaluated as anti-inflammatory and anti-proliferative agents, demonstrating a correlation between structure and activity, and showing potential in treating inflammation and cancer (Rapolu et al., 2013).

Antioxidant and Anticholinesterase Properties

  • Antioxidant and Anticholinesterase Activity : Novel compounds derived from this compound have been tested for their antioxidant and anticholinesterase properties, with some showing promising results, indicating potential use in therapies for diseases linked to oxidative stress and cholinesterase inhibition (Bingul et al., 2019).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of “2-(1,3,4-oxadiazol-2-yl)-1H-indole” research could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . There is a need for new chemical entities to act against microorganisms, and oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, are promising candidates .

Properties

IUPAC Name

2-(1H-indol-2-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-2-4-8-7(3-1)5-9(12-8)10-13-11-6-14-10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARIOLLWMOHNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656757
Record name (2Z)-2-(1,3,4-Oxadiazol-2(3H)-ylidene)-2H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64932-56-5
Record name (2Z)-2-(1,3,4-Oxadiazol-2(3H)-ylidene)-2H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3,4-oxadiazol-2-yl)-1H-indole
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2-(1,3,4-oxadiazol-2-yl)-1H-indole
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2-(1,3,4-oxadiazol-2-yl)-1H-indole
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2-(1,3,4-oxadiazol-2-yl)-1H-indole
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2-(1,3,4-oxadiazol-2-yl)-1H-indole

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